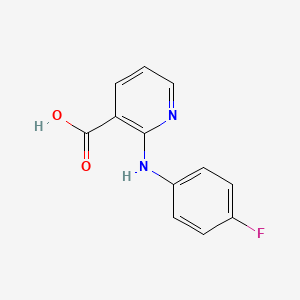

2-(4-Fluoroanilino)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoroanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEJKLHNOMZKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modification Strategies for 2 4 Fluoroanilino Nicotinic Acid

Core Scaffold Synthesis of 2-(4-Fluoroanilino)nicotinic acid

The construction of the 2-(4-fluoroanilino)nicotinic acid core relies on established cross-coupling reactions that form the key carbon-nitrogen bond.

Key Synthetic Pathways and Reaction Conditions

The primary methods for synthesizing the 2-(4-fluoroanilino)nicotinic acid scaffold are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical method that utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine. wikipedia.org In the context of 2-(4-fluoroanilino)nicotinic acid synthesis, this would typically involve the reaction of 2-chloronicotinic acid with 4-fluoroaniline (B128567). Traditional Ullmann reactions often require harsh conditions, including high temperatures (frequently over 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org Stoichiometric amounts of copper powder or copper salts are often necessary. wikipedia.org Innovations in this methodology have led to the use of soluble copper catalysts supported by ligands such as diamines, which can improve reaction efficiency. wikipedia.orgnih.gov

The Buchwald-Hartwig amination represents a more modern and versatile alternative, employing a palladium catalyst. wikipedia.orgyoutube.com This reaction has gained widespread use due to its generally milder reaction conditions and broader substrate scope compared to the Ullmann condensation. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl product. wikipedia.org The choice of phosphine (B1218219) ligands is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often enhancing catalytic activity. youtube.com For the synthesis of 2-(4-fluoroanilino)nicotinic acid, this would involve the coupling of 2-chloronicotinic acid with 4-fluoroaniline in the presence of a palladium catalyst and a suitable phosphine ligand. organic-chemistry.org

| Reaction | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Ullmann Condensation | Copper (powder or salts) | High temperatures (>200°C), polar solvents (NMP, DMF) | Lower cost of catalyst | Harsh conditions, often requires stoichiometric copper, limited functional group tolerance |

| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Milder temperatures, various solvents | High functional group tolerance, high yields, catalytic amounts of palladium | Higher cost of catalyst and ligands, air-sensitive reagents |

Efficiency and Scalability Considerations for 2-(4-Fluoroanilino)nicotinic acid Synthesis

For the large-scale production of 2-(4-fluoroanilino)nicotinic acid, several factors must be considered to ensure an efficient and economically viable process. While the Buchwald-Hartwig amination often provides higher yields and functional group tolerance, the cost of the palladium catalyst and specialized phosphine ligands can be a significant drawback for industrial-scale synthesis. nih.gov

Derivatization and Analogue Preparation Strategies of 2-(4-Fluoroanilino)nicotinic acid

Derivatization of the 2-(4-fluoroanilino)nicotinic acid scaffold is a key strategy for exploring structure-activity relationships and optimizing the compound's properties. Modifications can be targeted at the aniline (B41778) nitrogen, the nicotinic acid carboxyl group, and the fluorine substituent.

N-Substitution and Amide Formation

The secondary amine of the 2-(4-fluoroanilino) group offers a site for further functionalization. N-alkylation or N-arylation can be achieved through various methods, including reaction with alkyl halides or aryl halides under basic conditions.

The formation of amides from the nicotinic acid moiety is a common derivatization strategy. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride. mdpi.com The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. mdpi.com Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).

Modifications of the Nicotinic Acid Carboxyl Group

The carboxylic acid group of 2-(4-fluoroanilino)nicotinic acid is a key functional handle for a wide range of modifications.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions or by using coupling agents. For instance, the formation of a 4-nitrophenyl ester has been reported as a means of activating the carboxylic acid for subsequent reactions. nih.gov

Bioisosteric Replacement: In drug design, the carboxylic acid group is often replaced with bioisosteres to improve pharmacokinetic properties or to modulate biological activity. nih.govresearchgate.net Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. nih.govdrughunter.com These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while offering different physicochemical properties. drughunter.com For example, tetrazoles have a similar pKa to carboxylic acids but are more lipophilic. drughunter.com

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid | Tetrazole | Similar acidity, increased lipophilicity. drughunter.com |

| Carboxylic Acid | Hydroxamic Acid | Can act as a metal chelator and mimics the hydrogen bonding properties of a carboxylic acid. nih.gov |

| Carboxylic Acid | Sulfonamide | Increased lipophilicity, enhanced metabolic stability, and improved membrane permeability. drughunter.com |

Strategic Fluorine Incorporation and Modification in Related Analogues

The fluorine atom on the anilino ring plays a significant role in modulating the electronic properties and metabolic stability of the molecule. nih.govacs.org The strategic placement of fluorine is a common tactic in medicinal chemistry to block sites of metabolic oxidation. acs.org

Further modifications could involve the synthesis of analogues with different halogen substitutions or the introduction of additional fluorine atoms at other positions on the aromatic rings. The synthesis of such analogues would likely require starting from appropriately substituted precursors, for example, using a differently fluorinated aniline in the initial coupling reaction. The synthesis of fluorinated nicotinic acid derivatives has been explored, often involving the construction of the pyridine (B92270) ring from fluorinated precursors. nih.gov For instance, methods have been developed for the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives. nih.gov The introduction of fluorine can also be achieved through electrophilic fluorination using reagents like Selectfluor. nih.gov

Chemoinformatics and Library Design for 2-(4-Fluoroanilino)nicotinic acid Analogues

Chemoinformatics plays a pivotal role in the rational design of novel analogues of 2-(4-fluoroanilino)nicotinic acid. This computational approach allows for the creation and evaluation of virtual compound libraries, enabling researchers to prioritize the synthesis of molecules with the highest probability of desired activity. The process bypasses the resource-intensive and time-consuming synthesis and testing of every possible derivative.

The design process begins with the three-dimensional structure of the lead compound, 2-(4-fluoroanilino)nicotinic acid. Using molecular modeling software, such as ChemDraw or AutoDock Tools, the structure is optimized to its most stable energetic conformation. nih.gov A virtual library is then generated by systematically introducing a variety of substituents at specific positions on the molecule. For instance, modifications could include:

Altering the substituent on the aniline ring (e.g., replacing the fluorine with chlorine, a methyl group, or a methoxy (B1213986) group).

Changing the substitution pattern on the pyridine ring.

Modifying the carboxylic acid group into esters or amides.

Once the virtual library is created, each analogue is subjected to in silico screening. A key technique is molecular docking, where each designed molecule is computationally "docked" into the binding site of a specific biological target, such as the Cyclooxygenase-1 (COX-1) enzyme. nih.gov This simulation predicts the binding affinity (often expressed as binding energy) and the specific molecular interactions (like hydrogen bonds and hydrophobic interactions) between the ligand and the receptor. nih.gov Analogues that show a lower binding energy are predicted to have a stronger and more favorable interaction with the target. nih.gov

Beyond target affinity, chemoinformatics tools like SWISSADME and pKCSM are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of the designed analogues. nih.gov This step is crucial for filtering out compounds that may have poor oral bioavailability or potential toxicity, even if they show high target affinity. The results from these combined computational analyses allow researchers to select a small, prioritized set of the most promising analogues for actual chemical synthesis and subsequent in vivo or in vitro biological evaluation. nih.gov

Table 1: Illustrative Virtual Library Design for 2-(4-Fluoroanilino)nicotinic acid Analogues

| Base Scaffold | Aniline Ring Substituent (R1) | Pyridine Ring Modification (R2) | Carboxylic Acid Modification (R3) | Example Predicted Property (e.g., Target Binding Score) |

| 2-Anilinonicotinic acid | -F (at para position) | None | -OH | Baseline |

| 2-Anilinonicotinic acid | -Cl (at para position) | None | -OH | Varies |

| 2-Anilinonicotinic acid | -CH3 (at para position) | None | -OH | Varies |

| 2-Anilinonicotinic acid | -F (at para position) | 6-Chloro | -OH | Varies |

| 2-Anilinonicotinic acid | -F (at para position) | None | -OCH3 (Methyl ester) | Varies |

| 2-Anilinonicotinic acid | -Cl (at para position) | 6-Chloro | -NH2 (Amide) | Varies |

Structure Activity Relationship Sar Studies of 2 4 Fluoroanilino Nicotinic Acid and Its Analogues

Positional Scanning and Substituent Effects on the Anilino Moiety

The anilino portion of 2-(4-fluoroanilino)nicotinic acid is a key area for modification to modulate biological activity. Studies have shown that the nature and position of substituents on this aromatic ring can have a profound impact.

Early investigations into the SAR of related compounds, such as 2-PCCA, indicated that the anilino moiety is a suitable site for a variety of modifications. nih.gov The goal of these studies was to understand the structural requirements in this region to develop compounds with improved potency and lower lipophilicity. nih.gov Computational analyses have supported these findings, suggesting that substituents at the 4'-position of the biphenyl (B1667301) ring extend into a largely hydrophobic binding site. nih.gov

In the synthesis of 2-anilino nicotinic acid derivatives, the electronic properties of substituents on the aniline (B41778) ring influence the reaction yield. nih.gov Electron-donating groups tend to improve the yield of the nucleophilic aromatic substitution reaction, while electron-withdrawing groups decrease it. nih.gov Interestingly, while meta or para-substituted anilines showed no significant electronic effects on the reaction, an ortho electron-withdrawing group substantially reduced the yield. nih.gov

Modifications on the Pyridine (B92270) Ring of the 2-(4-Fluoroanilino)nicotinic acid Scaffold

The pyridine ring is another critical component of the 2-(4-fluoroanilino)nicotinic acid scaffold that has been a focus of SAR studies. The basicity of the pyridine ring generally enhances the water solubility of pharmaceutically active molecules. nih.gov

Modifications to the pyridine ring can significantly influence the biological activity of nicotinic acid derivatives. For instance, the introduction of a carboxylic acid group at the C-3 position, as seen in nicotinic acid itself, is known to enhance bioactivity. nih.gov Furthermore, the fusion or incorporation of other heterocyclic rings with the pyridine nucleus can intensify its properties. nih.gov

SAR studies on analogs of A-84543, a potent nicotinic acetylcholine (B1216132) receptor agonist, demonstrated that substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring resulted in a wide range of binding affinities. nih.gov These modifications were also found to have a profound effect on the efficacy of the compounds at different subtypes of neuronal nicotinic acetylcholine receptors, leading to the identification of several subtype-selective agonists and antagonists. nih.gov

Importance of the Carboxylic Acid Group for Biological Activity

The carboxylic acid group is a crucial functional group in a vast number of biologically active compounds, playing a significant role in their therapeutic effects. wiley-vch.deresearchgate.net This group is typically ionized at physiological pH, which increases the hydrophilicity and polarity of the molecule. wiley-vch.de

The presence of a carboxylic acid function is known to have a positive impact on the water solubility of a compound. wiley-vch.de In the context of drug design, this can influence pharmacokinetic properties. wiley-vch.de For many biologically active carboxylic acids, the ionized state can lead to favorable aqueous solubilities compared to neutral molecules of similar lipophilicity. wiley-vch.de

The carboxylic acid group is essential for the biological activity of many compounds, including those acting as anti-infective agents. nih.gov It is a key feature in numerous pharmaceuticals and agrochemicals, contributing to their physiological functions. wiley-vch.de In some cases, the carboxylic acid group can be converted into a prodrug, which is then metabolized in the body to release the active drug. wiley-vch.de

Role of Fluorine in Modulating Receptor Interactions and Biological Profiles

The introduction of fluorine into a molecule can significantly alter its biological properties. In the case of 2-(4-fluoroanilino)nicotinic acid, the fluorine atom plays a role in modulating receptor interactions.

Studies on fluorinated analogs of other bioactive compounds have shown that the position of the fluorine atom is critical. For instance, in a series of sulfonylpiperazine analogs, the position of fluorine substitution on a phenyl ring had a significant effect on selectivity for different nicotinic acetylcholine receptor subtypes. nih.gov Similarly, in the context of galectin-3 inhibitors, the addition of fluorine at the meta and para positions of a phenyl ring led to a significant improvement in affinity compared to the ortho position or the unsubstituted compound. nih.gov Fluoride ions themselves have been shown to directly interact with and inhibit the activity of certain enzymes, such as the insulin (B600854) receptor tyrosine kinase. nih.gov

Computational Approaches in SAR Elucidation for 2-(4-Fluoroanilino)nicotinic acid Analogues

Computational methods are invaluable tools for understanding the SAR of 2-(4-fluoroanilino)nicotinic acid and its analogs, providing insights that guide the design of new compounds.

Molecular Docking and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. nih.gov This method helps in understanding the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. nih.govnih.gov

Docking studies have been successfully employed to rationalize the SAR of various nicotinic acid derivatives. mdpi.comresearchgate.net For example, in a study of nicotinic acid derivatives as potential antimicrobial agents, molecular docking was used to predict the target enzymes for the most active compounds and to evaluate their possible interactions. mdpi.com The results of these simulations can provide a basis for designing novel inhibitors with improved potency. nih.gov

The process typically involves preparing the 3D structures of both the ligand and the protein, followed by running the docking simulation using software like Autodock Vina. mdpi.comnih.gov The resulting docked conformations are then analyzed to identify key interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov

Various machine learning algorithms, such as multiple linear regression (MLR), k-nearest neighbors (KNN), and support vector machines (SVM), are employed to develop QSAR models. nih.govmdpi.com The quality and predictive power of these models are assessed using statistical metrics like the coefficient of determination (R²) and root mean squared error (RMSE). nih.gov

QSAR studies have been applied to a wide range of chemical classes, including derivatives of quinoline (B57606) and pyrazole, to predict their biological activities. nih.govshd-pub.org.rs The insights gained from QSAR models, often in conjunction with molecular docking studies, can guide the rational design of more potent and selective drug candidates. researchgate.netnih.gov

Preclinical Efficacy and Proof of Concept Studies of 2 4 Fluoroanilino Nicotinic Acid Analogues in Research Models

Evaluation in Animal Models of Disease

Animal models provide a valuable platform to assess the pharmacological activity and potential efficacy of new compounds in a physiological system. The following subsections detail the investigation of 2-(4-fluoroanilino)nicotinic acid analogues in models of inflammation, neurological conditions, and cancer.

Anti-inflammatory Efficacy in In Vivo Models

Analogues of 2-(4-fluoroanilino)nicotinic acid, belonging to the class of non-steroidal anti-inflammatory drugs (NSAIDs), have been evaluated for their anti-inflammatory properties. A notable example is Clonixin, a 2-(anilino)nicotinic acid derivative. Its mechanism of action primarily involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. patsnap.com This inhibition curtails the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. patsnap.com

In various animal models, Clonixin has demonstrated significant anti-inflammatory effects. The lysine (B10760008) salt of Clonixin, known as Lysine Clonixinate, has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in a lipopolysaccharide (LPS)-induced rat lung model. nih.gov This effect on iNOS, an enzyme involved in the inflammatory cascade, was observed both in vitro and in vivo. nih.gov Furthermore, studies on human gallbladder tissue have indicated that Lysine Clonixinate can significantly inhibit the production of 5-hydroxyeicosatetraenoic acid (5-HETE), another mediator of inflammation, without affecting prostaglandin (B15479496) synthesis at therapeutic concentrations. nih.gov

| Compound | Model | Key Findings | Reference |

| Clonixin | General Inflammation Models | Non-selective inhibitor of COX-1 and COX-2, reducing prostaglandin synthesis. | patsnap.com |

| Lysine Clonixinate | LPS-induced rat lung inflammation | Inhibited the expression of inducible nitric oxide synthase (iNOS). | nih.gov |

| Lysine Clonixinate | Human gallbladder tissue | Significantly inhibited the production of 5-HETE. | nih.gov |

Investigation in Neurological Research Models

The role of nicotinic acid derivatives and related compounds has been explored in the context of neurological disorders, particularly those with a neuroinflammatory component. While direct studies on 2-(4-fluoroanilino)nicotinic acid in neurological models are limited, research on nicotine (B1678760), which shares the pyridine (B92270) core, provides some insights. Chronic nicotine treatment in a mouse model of synucleinopathy was found to reduce the accumulation of pathogenic α-Synuclein, a protein implicated in Parkinson's disease. nih.gov This was accompanied by a reduction in neuroinflammation and neurodegeneration, leading to improved motor coordination. nih.gov

The neuroprotective effects of nicotine are thought to be mediated, at least in part, through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, which is involved in modulating the brain's cholinergic anti-inflammatory pathway. nih.gov Activation of these receptors can suppress the release of pro-inflammatory cytokines. nih.gov These findings suggest a potential avenue for the investigation of nicotinic acid derivatives, including 2-(4-fluoroanilino)nicotinic acid, in models of neuroinflammation and neurodegenerative diseases.

| Compound/Class | Model | Key Findings | Reference |

| Nicotine | Mouse model of synucleinopathy | Reduced α-Synuclein accumulation, neuroinflammation, and neurodegeneration; improved motor function. | nih.gov |

| α7 nAChR Agonists | General neuroinflammation models | Activation of α7 nAChRs can suppress pro-inflammatory cytokine release. | nih.gov |

Studies in Oncology Research Models

In a different study, a series of 2-anilino-triazolopyrimidines, which share the anilino- aza-aromatic scaffold with 2-(4-fluoroanilino)nicotinic acid, were investigated for their anticancer properties. Several of these compounds displayed significant inhibitory activity against cancer cell lines, with one derivative potently inhibiting tubulin polymerization, a critical process for cell division. nih.gov In vivo experiments using a zebrafish model with a HeLa cell xenograft showed that this compound could effectively reduce the tumor mass. nih.gov

| Compound Class | Model | Key Findings | Reference |

| Nicotinic acid derivatives | Human cancer cell lines | Exhibited cytotoxic activity; one derivative showed potent VEGFR-2 inhibition and induced apoptosis. | nih.gov |

| 2-Anilino-triazolopyrimidines | HeLa, A549, and HT-29 cancer cells; Zebrafish xenograft model | Inhibited tubulin polymerization and reduced tumor mass in vivo. | nih.gov |

Correlation of In Vitro and In Vivo Mechanistic Findings

Establishing a correlation between in vitro activity and in vivo efficacy is a cornerstone of preclinical drug development. For anti-inflammatory agents like the analogues of 2-(4-fluoroanilino)nicotinic acid, in vitro assays typically measure the inhibition of enzymes like COX or the suppression of inflammatory mediators in cell cultures. patsnap.commdpi.com For example, the in vitro inhibition of COX enzymes by Clonixin is consistent with its in vivo anti-inflammatory effects observed in animal models. patsnap.com

However, the translation from in vitro to in vivo is not always straightforward. A compound that shows potent activity in a cell-based assay may not exhibit the same efficacy in a whole-organism model due to factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and complex biological interactions. For instance, in vitro studies with Lysine Clonixinate showed it had no effect on prostaglandin synthesis in human gallbladder tissue, which correlated with in vivo observations after intravenous administration. nih.gov Conversely, the same compound demonstrated inhibition of iNOS expression in both in vitro and in vivo models of lung inflammation, indicating a good correlation for this specific mechanism. nih.gov

The challenge lies in developing in vitro models that can accurately predict in vivo responses. For nicotinic acid derivatives, the complexity of their interactions with multiple receptor subtypes and signaling pathways, as seen with nicotine's effects on nAChRs in neuroinflammation, further complicates direct correlations. nih.govnih.gov Therefore, a comprehensive understanding of a compound's mechanism of action, derived from a combination of in vitro and in vivo studies, is essential for its successful development.

Medicinal Chemistry and Drug Discovery Implications for 2 4 Fluoroanilino Nicotinic Acid

Lead Identification and Hit-to-Lead Progression from 2-(4-Fluoroanilino)nicotinic acid Scaffold

The process of identifying a "hit"—a compound that displays activity in a primary screen against a biological target—and progressing it to a "lead"—a compound with a more optimized pharmacological profile—is a cornerstone of drug discovery. upmbiomedicals.comaxxam.com The 2-(anilino)nicotinic acid framework has been explored as a source of potential therapeutic agents. For instance, a series of 2-anilino nicotinic acid derivatives were synthesized and investigated for their potential as cyclooxygenase (COX) inhibitors, which are targets for anti-inflammatory drugs. nih.gov

In a typical hit-to-lead campaign, initial hits from a high-throughput screen are grouped by structural similarity and ranked based on potency and other properties. upmbiomedicals.com For a scaffold like 2-(4-Fluoroanilino)nicotinic acid, initial structure-activity relationship (SAR) studies would likely involve modification of both the anilino and nicotinic acid moieties. For example, the position and nature of the substituent on the aniline (B41778) ring, such as the fluorine atom in the para position, would be systematically varied to probe the electronic and steric requirements for optimal target engagement. Similarly, the carboxylic acid of the nicotinic acid ring could be converted to various amides, esters, or other bioisosteres to improve properties like cell permeability and metabolic stability.

A hypothetical hit-to-lead progression for a 2-(4-Fluoroanilino)nicotinic acid scaffold targeting a specific enzyme, based on common medicinal chemistry strategies, is outlined in the table below.

Table 1: Hypothetical Hit-to-Lead Progression for 2-(4-Fluoroanilino)nicotinic acid Analogs

| Compound | R1 | R2 | IC₅₀ (nM) | Lipophilicity (clogP) |

|---|---|---|---|---|

| Hit | 4-F | COOH | 5,000 | 3.5 |

| Analog 1 | 4-F | CONH₂ | 2,500 | 3.2 |

| Analog 2 | 3,4-diF | COOH | 4,000 | 3.8 |

| Analog 3 | 4-Cl | COOH | 3,000 | 4.1 |

| Lead | 4-F | CONHMe | 500 | 3.4 |

This table is illustrative and does not represent actual experimental data.

Advanced Lead Optimization Strategies for 2-(4-Fluoroanilino)nicotinic acid Analogues

Once a promising lead compound is identified, it undergoes extensive optimization to enhance its efficacy, selectivity, and pharmacokinetic properties. upmbiomedicals.com Modern drug discovery employs a variety of advanced strategies to streamline this process.

Fragment-Based Drug Discovery (FBDD) Integration

Fragment-based drug discovery (FBDD) is a powerful method for developing potent small-molecule compounds, starting from small chemical fragments that bind weakly to the target. wikipedia.org These fragments, typically with a molecular weight under 300 Da, can be identified through biophysical screening methods and then grown or linked together to create a more potent lead compound. wikipedia.orgnih.gov

Application of Artificial Intelligence and Machine Learning in Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions about the properties of new molecules. In the optimization of 2-(4-Fluoroanilino)nicotinic acid analogues, AI models could be trained on existing SAR data to predict the biological activity of novel derivatives before they are synthesized. amsterdamumc.nl This can help prioritize the most promising compounds for synthesis and testing, thereby saving time and resources. For instance, a deep learning model could be developed to predict the inhibitory activity of analogues against a particular kinase, a common target for drugs with this type of scaffold. nih.gov

Multi-Parameter Optimization (MPO) in Rational Design

For the lead optimization of 2-(4-Fluoroanilino)nicotinic acid analogues, an MPO strategy would involve defining a desired profile for a clinical candidate (e.g., high potency, good oral bioavailability, and a clean safety profile). Computational models would then be used to predict these properties for virtual compounds, and the MPO algorithm would guide the selection of the most promising candidates for synthesis. This approach helps to avoid the "tyranny of a single objective," where optimizing for one property, such as potency, comes at the expense of other crucial attributes.

Development of Chemical Probes and Tool Compounds Based on 2-(4-Fluoroanilino)nicotinic acid

Chemical probes are small molecules used to study the function of proteins and other biological targets in cells and organisms. nih.gov They are essential tools for target validation and for understanding the biological consequences of modulating a particular target. A well-characterized chemical probe should be potent, selective, and have a known mechanism of action.

A derivative of 2-(4-Fluoroanilino)nicotinic acid with high affinity and selectivity for a specific target could be developed into a chemical probe. For example, by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a non-critical position on the scaffold, the probe could be used to visualize the target protein in cells or to isolate it for further study. Photoaffinity labeling probes, which incorporate a photoreactive group, could also be designed to covalently link to the target protein upon UV irradiation, enabling the identification of the binding site. nih.gov The development of such probes from the 2-(4-Fluoroanilino)nicotinic acid scaffold would be a valuable contribution to chemical biology and target validation efforts.

Future Directions and Emerging Research Avenues for 2 4 Fluoroanilino Nicotinic Acid Research

Exploration of Novel Therapeutic Indications and Pathways

While the specific therapeutic profile of 2-(4-Fluoroanilino)nicotinc acid is still under investigation, research into related nicotinic acid derivatives provides a roadmap for exploring new indications. The core nicotinic acid structure is a versatile scaffold that has given rise to compounds with a wide range of biological activities.

Future research should focus on screening 2-(4-Fluoroanilino)nicotinic acid and its novel analogues against a broader range of therapeutic targets. Based on activities observed in similar molecules, promising areas for investigation include:

Antimicrobial and Antifungal Activity : Researchers have successfully synthesized acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid that exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal strains. mdpi.com Similarly, novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown potent fungicidal properties against plant pathogens like cucumber downy mildew. mdpi.com This suggests that the 2-(4-Fluoroanilino)nicotinic acid scaffold could be a valuable starting point for developing new anti-infective agents.

Anticancer Properties : Fluorinated nicotinic acid building blocks are utilized in the synthesis of molecules for potential cancer treatment. ossila.com For example, a derivative of quinolin-8-yl-nicotinamide, synthesized from 6-fluoronicotinic acid, has been investigated for its potential in treating pancreatic cancer. ossila.com The presence of a fluorine atom, a common feature in many modern pharmaceuticals including anticancer drugs, in 2-(4-Fluoroanilino)nicotinic acid makes this a particularly relevant avenue for exploration. mdpi.com

Metabolic Disorders : Nicotinic acid (niacin) itself is a well-known lipid-lowering agent. nih.gov However, recent research has challenged the long-standing hypothesis that its effects are solely mediated by the GPR109A receptor and the suppression of free fatty acids. nih.gov This indicates that other, yet-to-be-fully-elucidated pathways are involved in the lipid-modifying effects of nicotinic acid derivatives. Future studies on 2-(4-Fluoroanilino)nicotinic acid could aim to uncover its effects on these alternative pathways, potentially leading to new therapies for dyslipidemia with different mechanisms of action.

Advancements in Synthetic Methodologies for Complex Analogues

To fully explore the therapeutic potential of 2-(4-Fluoroanilino)nicotinic acid, the development of a diverse library of analogues is essential. Advances in synthetic organic chemistry offer powerful tools to create structurally complex and novel derivatives.

Future synthetic efforts could focus on:

Creation of Conformationally Restricted Analogues : Introducing conformational constraints into a molecule can enhance its binding affinity and selectivity for a biological target. Methodologies used to create "bridged" or annulated tricyclic analogues of nicotine (B1678760), which also contains a pyridine (B92270) ring, could be adapted for 2-(4-Fluoroanilino)nicotinic acid. nih.gov Such strategies involve multi-step syntheses, including reactions like Michael additions and intramolecular condensations, to build rigid ring systems onto the initial scaffold. nih.gov

Novel Coupling and Functionalization Strategies : The development of efficient synthetic routes is key. Modern methods, such as those used for synthesizing 2-(trifluoromethyl)nicotinic acid derivatives, involve building the pyridine ring from simple fluorinated precursors. nih.gov Other advanced techniques reported for similar heterocyclic structures include transition metal-catalyzed reactions like the Buchwald-Hartwig coupling, which can be used to create new carbon-nitrogen bonds and introduce diverse substituents onto the core structure. nih.gov

Active Substructure Splicing : This design strategy involves combining the 2-(4-Fluoroanilino)nicotinic acid core with other known pharmacophores. For instance, researchers have successfully spliced nicotinic acid with a thiophene (B33073) heterocycle to create potent fungicides. mdpi.com A general synthetic pathway for such an approach involves activating the nicotinic acid to an acyl chloride, which is then reacted with a desired amine-containing substructure to form a new amide derivative. mdpi.com This modular approach can be used to rapidly generate a wide variety of complex analogues for biological screening.

Integration with Systems Biology Approaches

Systems biology offers a holistic approach to understanding the effects of a chemical compound on a biological system, moving beyond the traditional one-target, one-drug paradigm. drugtargetreview.com By integrating high-throughput 'omics' data, researchers can build predictive models of a compound's activity, identify novel targets, and anticipate off-target effects. drugtargetreview.comresearchgate.net

For 2-(4-Fluoroanilino)nicotinic acid, a systems biology approach would involve:

Global 'Omics' Profiling : Treating cells or model organisms with the compound and subsequently analyzing changes in the transcriptome (all RNA transcripts), proteome (all proteins), and metabolome (all metabolites).

Network and Pathway Analysis : Using computational tools to analyze the vast datasets generated by 'omics' experiments. This can reveal which signaling pathways and cellular networks are perturbed by the compound. researchgate.net For example, this approach has been used to identify ATF3 as a key negative regulator in immune signaling pathways. researchgate.net

Target Deconvolution and Mechanism of Action : By understanding the global cellular response, researchers can generate hypotheses about the compound's primary targets and its broader mechanism of action. This is particularly useful for complex diseases that are not responsive to single-target therapies. drugtargetreview.com Systems biology can also help in understanding and overcoming drug resistance by identifying the adaptive pathways that biological systems use to bypass a blocked target. drugtargetreview.com This approach can enhance the discovery of more effective and personalized therapeutic strategies. nih.gov

Development of Targeted Delivery Systems for Research Applications

To precisely probe the function of 2-(4-Fluoroanilino)nicotinic acid in specific cells, tissues, or even subcellular compartments, advanced drug delivery systems are invaluable research tools. These systems can improve the compound's stability and bioavailability while ensuring it reaches its intended site of action.

Emerging research in this area includes:

pH-Responsive Nanocarriers : Inorganic-organic hybrid systems, such as those using layered double hydroxides (LDH), can be designed to release their cargo in a pH-dependent manner. nih.gov For instance, a nicotinic acid-LDH hybrid coated with a pH-sensitive polymer could be engineered to release the compound in the specific pH environment of a target tissue or organelle, allowing for controlled release studies. nih.gov

Organelle-Specific Delivery : It is possible to direct compounds to specific subcellular locations. Researchers have developed multifunctional nanoconjugates to deliver niacin specifically to cytoplasmic lipid droplets by attaching a lipophilic fluorescent dye. nih.gov Similar strategies, perhaps using mitochondrial-targeting peptides, could be employed to deliver 2-(4-Fluoroanilino)nicotinic acid to mitochondria to study its effects on cellular metabolism and energy production. nih.gov

Receptor-Targeted Nanoparticles : For cell-specific targeting, nanoparticles can be decorated with ligands that bind to receptors overexpressed on a particular cell type. For example, solid lipid nanoparticles have been modified with EGFR-directed ligands to target cancer cells. nih.gov This approach could be used in research to investigate the effects of 2-(4-Fluoroanilino)nicotinic acid exclusively on cells expressing a target receptor, minimizing off-target effects in a complex biological system.

Collaborative Research Opportunities and Data Sharing Initiatives

The complexity and cost of modern chemical and biological research necessitate a more open and collaborative approach. Progress in understanding and developing compounds like 2-(4-Fluoroanilino)nicotinic acid can be significantly accelerated through shared efforts.

Future progress will be driven by:

Multi-Institutional Consortia : Establishing collaborations between academic labs, research institutes, and industry partners can bring together diverse expertise in chemistry, biology, pharmacology, and computational science.

Open-Access Databases : The creation of public repositories for data related to 2-(4-Fluoroanilino)nicotinic acid and its analogues would be highly beneficial. These databases could house information on synthetic protocols, spectroscopic data, results from biological screenings, and 'omics' datasets.

Data Sharing for Systems Biology : Systems biology approaches are particularly reliant on large, comprehensive datasets. Data sharing initiatives are crucial for building the accurate computational models needed to predict compound activity and understand complex biological networks. researchgate.net By pooling data, the scientific community can work more efficiently to identify promising therapeutic avenues, avoid redundant experiments, and accelerate the translation of basic research into tangible applications.

Q & A

What are the established synthetic routes for 2-(4-Fluoroanilino)nicotinic acid, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves condensation of 4-fluoroaniline with a nicotinic acid derivative. Key steps include:

- Condensation reaction : Using coupling agents (e.g., EDC/HOBt) in anhydrous solvents (THF or DMF) under reflux.

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Adjusting reaction time, temperature, and stoichiometry. Catalytic amounts of DMAP may enhance yields.

Fluorination strategies (e.g., introducing fluoroanilino groups) can improve reactivity, as seen in related fluorinated nicotinic acid derivatives .

How can researchers validate the crystalline structure of 2-(4-Fluoroanilino)nicotinic acid to ensure compound integrity?

Answer:

X-ray crystallography is the gold standard for structural validation. Key parameters include:

What methodological approaches are recommended to address discrepancies in reported biological activities of 2-(4-Fluoroanilino)nicotinic acid?

Answer:

Discrepancies may arise from assay variability (e.g., cell lines, dosing). Strategies include:

- Standardized protocols : Replicate experiments under controlled conditions (pH, temperature).

- Dose-response studies : Test a wide range (e.g., 1500–4000 ppm, as in related compounds) to identify effective thresholds .

- Meta-analysis : Pool data from multiple studies to assess trends. Statistical tools (ANOVA, regression) can isolate confounding variables.

How does the 4-fluoroanilino substituent influence the electronic configuration and receptor binding of nicotinic acid derivatives?

Answer:

The electron-withdrawing fluorine atom alters the compound’s electronic profile:

- Increased binding affinity : Fluorine enhances dipole interactions with target receptors (e.g., nicotinic acetylcholine receptors).

- Improved metabolic stability : Reduced susceptibility to oxidative degradation compared to non-fluorinated analogs.

Computational studies (DFT) reveal localized electron density shifts at the anilino group, correlating with enhanced selectivity .

What analytical techniques are most effective for quantifying 2-(4-Fluoroanilino)nicotinic acid in complex biological matrices?

Answer:

- HPLC-UV/FLD : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) achieve baseline separation. Detection at λ=254 nm is optimal.

- LC-MS/MS : Provides high sensitivity (LOD <1 ng/mL) using MRM transitions (e.g., m/z 316 → 212).

- Validation : Include spike-recovery experiments (85–115% recovery) and internal standards (e.g., deuterated analogs) to ensure accuracy .

What are the critical considerations in designing pharmacokinetic studies for 2-(4-Fluoroanilino)nicotinic acid in animal models?

Answer:

- Dose selection : Start with sub-millimolar ranges (e.g., 50–300 mg/kg) based on prior in vitro efficacy .

- Bioavailability : Assess solubility via logP measurements and formulate with co-solvents (e.g., PEG-400) if needed.

- Metabolite profiling : Use HPLC-MS to identify phase I/II metabolites and evaluate toxicity.

In synthesizing 2-(4-Fluoroanilino)nicotinic acid, what strategies minimize by-product formation and improve yield?

Answer:

- Temperature control : Maintain reflux conditions (80–100°C) to avoid side reactions.

- Catalytic additives : Use DMAP or pyridine to accelerate coupling reactions.

- Real-time monitoring : TLC or in situ IR tracks reaction progress. Post-synthesis, recrystallization from ethanol/water mixtures removes impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.